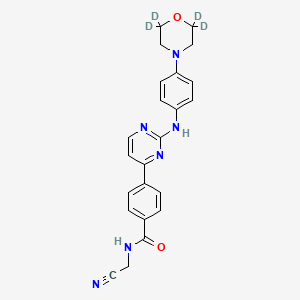

Momelotinib-2,2,6,6-d4

Description

Significance of Stable Isotope Labeling in Drug Discovery and Development

Stable isotope labeling, particularly with deuterium (B1214612), is a cornerstone of modern drug discovery and development. iris-biotech.de By incorporating deuterium into a drug molecule, researchers can create compounds that are chemically similar to the original but with a greater mass. clearsynth.comwikipedia.org This seemingly minor change has profound implications. The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. juniperpublishers.comdovepress.com

This "kinetic isotope effect" can slow down a drug's metabolism, potentially leading to a longer half-life, reduced dosing frequency, and improved safety profiles by minimizing the formation of toxic metabolites. dovepress.comnih.govunibestpharm.com Furthermore, deuterated compounds are invaluable as internal standards in analytical techniques like mass spectrometry. clearsynth.comscioninstruments.comaptochem.com Their distinct mass allows for precise quantification of the non-deuterated drug and its metabolites in biological samples, a critical aspect of pharmacokinetic and pharmacodynamic studies. iris-biotech.denih.govtexilajournal.comresearchgate.netmetsol.com

Overview of Momelotinib (B1663569) as a Janus Kinase (JAK) and Activin A Receptor Type 1 (ACVR1) Inhibitor

Momelotinib is a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors essential for blood cell formation and immune function. ojjaarahcp.comdrugbank.com Dysregulation of the JAK-STAT signaling pathway is a hallmark of myeloproliferative neoplasms like myelofibrosis. drugbank.comnih.gov By inhibiting JAK1 and JAK2, Momelotinib can help control the abnormal proliferation of myeloid cells and alleviate associated symptoms. nih.govdroracle.ai

Uniquely among JAK inhibitors, Momelotinib also inhibits Activin A receptor type 1 (ACVR1), also known as ALK2. ojjaarahcp.comnih.govmdpi.com The inhibition of ACVR1 leads to a reduction in the production of hepcidin, a key regulator of iron metabolism. drugbank.comnih.gov This dual mechanism of action not only addresses the underlying drivers of myelofibrosis but also offers a significant benefit in managing the anemia often associated with the disease. researchgate.nettargetedonc.comfrontiersin.org

Rationale for Deuteration: Investigating Momelotinib-2,2,6,6-d4 for Research Applications

The development of this compound, a deuterated version of Momelotinib, is driven by the need for a highly specific tool for research purposes. medchemexpress.com By strategically placing four deuterium atoms on the piperidine (B6355638) ring of the morpholino group, a stable, isotopically labeled version of the parent compound is created.

The primary application of this compound is as an internal standard in bioanalytical assays, particularly those utilizing mass spectrometry. aptochem.com Its chemical behavior is nearly identical to that of Momelotinib, allowing it to co-elute during chromatographic separation. aptochem.com However, its increased mass allows it to be distinguished from the unlabeled drug, enabling precise and accurate quantification of Momelotinib and its metabolites in complex biological matrices like plasma and tissue samples. clearsynth.comtexilajournal.com This is crucial for detailed pharmacokinetic studies, which investigate how the drug is absorbed, distributed, metabolized, and excreted by the body. nih.govresearchgate.net

Scope and Objectives of Academic Research on this compound

Academic research utilizing this compound is primarily focused on elucidating the metabolic fate and pharmacokinetic profile of Momelotinib. The key objectives of such research include:

Developing and validating robust bioanalytical methods: This involves establishing highly sensitive and specific assays, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of Momelotinib and this compound.

Conducting in vitro and in vivo metabolic studies: Researchers use this deuterated standard to accurately measure the formation of various metabolites of Momelotinib in different biological systems, such as liver microsomes or in animal models.

Performing detailed pharmacokinetic analyses: By administering Momelotinib and using this compound as an internal standard, researchers can precisely determine key pharmacokinetic parameters like peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the area under the concentration-time curve (AUC).

Investigating potential drug-drug interactions: The use of a reliable internal standard is essential when studying how co-administered drugs might affect the metabolism and clearance of Momelotinib.

Structure

3D Structure

Properties

Molecular Formula |

C23H22N6O2 |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

N-(cyanomethyl)-4-[2-[4-(2,2,6,6-tetradeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i15D2,16D2 |

InChI Key |

ZVHNDZWQTBEVRY-ONNKGWAKSA-N |

Isomeric SMILES |

[2H]C1(CN(CC(O1)([2H])[2H])C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N)[2H] |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N |

Origin of Product |

United States |

Synthetic Methodologies for Momelotinib 2,2,6,6 D4

Principles of Deuterium (B1214612) Incorporation in Organic Synthesis

The substitution of hydrogen with its heavier isotope, deuterium, can be achieved through various synthetic methods. These methods are broadly categorized into two main approaches: deuterium exchange reactions and the use of deuterated reagents and building blocks.

Deuterium Exchange Reactions

Deuterium exchange reactions involve the replacement of a carbon-bound hydrogen atom with a deuterium atom from a deuterium source, typically deuterium oxide (D₂O). chemicalbook.com These reactions can be facilitated by catalysts such as acids, bases, or metals. chemicalbook.com For instance, hydrogens on carbon atoms alpha to a carbonyl group can be readily exchanged with deuterium in the presence of an acid or base catalyst and a deuterium source like D₂O. researchgate.net Transition metal catalysts, such as palladium, are also employed to facilitate H-D exchange reactions, often using D₂O as the deuterium source. chemspider.com

Use of Deuterated Reagents and Building Blocks

A more direct and often more position-specific method for deuterium incorporation is the use of deuterated reagents and building blocks. chemicalbook.comgoogle.com This strategy involves synthesizing or commercially sourcing a starting material or intermediate in which the deuterium atoms are already present at the desired positions. google.com This approach offers greater control over the location of the deuterium labels, which is particularly important for complex molecules. google.com The synthesis then proceeds through established routes, carrying the deuterated moiety into the final product. The primary advantage of this method is the high level of isotopic enrichment at specific sites. google.com

Strategies for Position-Specific Deuteration of Complex Molecules

Achieving position-specific deuteration in complex molecules like Momelotinib (B1663569) requires careful planning and a retrosynthetic approach. The key is to identify a strategic bond disconnection that allows for the introduction of a deuterated fragment late in the synthetic sequence or to use a readily available deuterated starting material. For Momelotinib-2,2,6,6-d4, the target deuteration sites are on the morpholine (B109124) ring. Therefore, a logical strategy is to employ a pre-deuterated morpholine building block.

Retrosynthetic Analysis of Momelotinib Focusing on Deuteration Sites

A retrosynthetic analysis of Momelotinib reveals that the morpholine ring is introduced via the precursor 4-morpholinoaniline. This disconnection is a common strategy in the synthesis of Momelotinib. researchgate.netresearchgate.net This suggests that the synthesis of this compound can be achieved by first preparing 4-(morpholin-2,2,6,6-d4-yl)aniline and then following an established synthetic route to the final product.

The retrosynthetic pathway can be summarized as follows:

Figure 1: Retrosynthetic Analysis of this compound

This compound

⇑

4-(2-((4-(morpholin-2,2,6,6-d4-yl)phenyl)amino)pyrimidin-4-yl)benzoic acid + Glycinonitrile

⇑

1-(4-(morpholin-2,2,6,6-d4-yl)phenyl)guanidine + Methyl 4-(3-(dimethylamino)acryloyl)benzoate

⇑

4-(morpholin-2,2,6,6-d4-yl)aniline + Cyanamide (B42294)

⇑

4-(4-nitrophenyl)morpholine-2,2,6,6-d4

⇑

Morpholine-2,2,6,6-d4 + 1-fluoro-4-nitrobenzene (B44160)

Detailed Synthetic Routes for this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the deuterated morpholine precursor.

Precursor Synthesis and Functionalization

Step 1: Synthesis of 4-(4-nitrophenyl)morpholine-2,2,6,6-d4

The synthesis commences with the N-arylation of commercially available morpholine-2,2,6,6-d4 with 1-fluoro-4-nitrobenzene. This reaction, a nucleophilic aromatic substitution, proceeds efficiently to yield the deuterated intermediate. researchgate.net

Reactants: Morpholine-2,2,6,6-d4, 1-fluoro-4-nitrobenzene

Reaction Type: Nucleophilic Aromatic Substitution

Step 2: Synthesis of 4-(morpholin-2,2,6,6-d4-yl)aniline

The nitro group of 4-(4-nitrophenyl)morpholine-2,2,6,6-d4 is then reduced to an amine. A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas. chemicalbook.comchemicalbook.com This provides the key building block, 4-(morpholin-2,2,6,6-d4-yl)aniline.

Reactant: 4-(4-nitrophenyl)morpholine-2,2,6,6-d4

Reagents: H₂, Pd/C

Reaction Type: Catalytic Hydrogenation

Step 3: Synthesis of 1-(4-(morpholin-2,2,6,6-d4-yl)phenyl)guanidine

The prepared deuterated aniline (B41778) is then reacted with cyanamide in the presence of an acid to form the corresponding guanidine (B92328) derivative. researchgate.net

Reactant: 4-(morpholin-2,2,6,6-d4-yl)aniline

Reagent: Cyanamide

Reaction Type: Guanidinylation

Step 4: Synthesis of Methyl (E)-4-(3-(dimethylamino)acryloyl)benzoate

In a parallel synthesis, methyl 4-acetylbenzoate is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form the enaminone intermediate. researchgate.net

Reactant: Methyl 4-acetylbenzoate

Reagent: N,N-dimethylformamide dimethyl acetal (DMF-DMA)

Reaction Type: Condensation

Step 5: Synthesis of Methyl 4-(2-((4-(morpholin-2,2,6,6-d4-yl)phenyl)amino)pyrimidin-4-yl)benzoate

The deuterated guanidine derivative is then condensed with the enaminone intermediate in the presence of a base to form the pyrimidine (B1678525) core of Momelotinib. researchgate.net

Reactants: 1-(4-(morpholin-2,2,6,6-d4-yl)phenyl)guanidine, Methyl (E)-4-(3-(dimethylamino)acryloyl)benzoate

Reaction Type: Cyclocondensation

Step 6: Synthesis of 4-(2-((4-(morpholin-2,2,6,6-d4-yl)phenyl)amino)pyrimidin-4-yl)benzoic acid

The methyl ester of the pyrimidine intermediate is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide. sci-hub.se

Reactant: Methyl 4-(2-((4-(morpholin-2,2,6,6-d4-yl)phenyl)amino)pyrimidin-4-yl)benzoate

Reagent: Sodium Hydroxide

Reaction Type: Saponification

Step 7: Synthesis of this compound

Finally, the carboxylic acid is coupled with glycinonitrile using a peptide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to yield the final product, this compound. researchgate.net

Reactants: 4-(2-((4-(morpholin-2,2,6,6-d4-yl)phenyl)amino)pyrimidin-4-yl)benzoic acid, Glycinonitrile

Reagent: EDC

Reaction Type: Amide Coupling

Data Tables

Table 1: Key Intermediates in the Synthesis of this compound

| Compound Name | Structure | Molecular Formula |

| Morpholine-2,2,6,6-d4 |  | C₄H₅D₄NO |

| 4-(4-nitrophenyl)morpholine-2,2,6,6-d4 |  | C₁₀H₈D₄N₂O₃ |

| 4-(morpholin-2,2,6,6-d4-yl)aniline |  | C₁₀H₁₀D₄N₂O |

| This compound |  | C₂₃H₁₈D₄N₆O₂ |

Table 2: Summary of Synthetic Reactions

| Step | Reaction | Key Reagents |

| 1 | N-Arylation | 1-fluoro-4-nitrobenzene |

| 2 | Nitro Reduction | H₂, Pd/C |

| 3 | Guanidinylation | Cyanamide |

| 4 | Enaminone Formation | DMF-DMA |

| 5 | Pyrimidine Synthesis | Base |

| 6 | Saponification | NaOH |

| 7 | Amide Coupling | EDC, Glycinonitrile |

Deuterium Labeling Steps at the 2,2,6,6 Positions (morpholine ring)

Stage 1: Synthesis of 4-(morpholin-2,2,6,6-d4)-aniline

The key deuterated starting material for this synthesis is morpholine-2,2,6,6-d4. This can be prepared through various established methods for deuterating cyclic amines or procured from specialized chemical suppliers. The synthesis of the aniline intermediate proceeds via a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Setup: 1-fluoro-4-nitrobenzene is reacted with morpholine-2,2,6,6-d4. The fluorine atom serves as a good leaving group, and the nitro group activates the aromatic ring, making it susceptible to nucleophilic attack.

Nucleophilic Attack: The nitrogen atom of morpholine-2,2,6,6-d4 acts as the nucleophile, attacking the carbon atom bonded to the fluorine on the nitrobenzene (B124822) ring. This reaction is typically carried out in a suitable polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and may be heated to facilitate the reaction.

Formation of Deuterated Nitro Intermediate: This step yields 4-(2,2,6,6-tetradeuteriomorpholino)-1-nitrobenzene.

Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to a primary amine. A common and effective method for this transformation is catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This step selectively reduces the nitro group without affecting the aromatic or morpholine rings, yielding the desired intermediate, 4-(morpholin-2,2,6,6-d4)-aniline.

Stage 2: Conversion to this compound

With the deuterated aniline intermediate in hand, the synthesis follows the established routes for non-deuterated Momelotinib.

Guanidine Formation: The 4-(morpholin-2,2,6,6-d4)-aniline is first converted into a guanidine derivative, 1-(4-(morpholin-2,2,6,6-d4)phenyl)guanidine. This is typically achieved by reacting the aniline with cyanamide in the presence of an acid.

Pyrimidine Ring Formation: In a parallel step, a second key intermediate, methyl (E)-4-(3-(dimethylamino)acryloyl)benzoate, is prepared from methyl 4-acetylbenzoate.

Cyclization: The deuterated guanidine intermediate is then condensed with the enaminone intermediate (methyl (E)-4-(3-(dimethylamino)acryloyl)benzoate) under basic conditions. This cyclization reaction forms the central pyrimidine ring of the Momelotinib scaffold, resulting in a deuterated benzoate (B1203000) ester precursor.

Amidation: The final step involves the amidation of the methyl ester. The ester is first hydrolyzed to the corresponding carboxylic acid, which is then coupled with aminoacetonitrile (B1212223) to form the final N-(cyanomethyl)benzamide moiety. This yields the target compound, N-(cyanomethyl)-4-(2-((4-(morpholin-2,2,6,6-d4)phenyl)amino)pyrimidin-4-yl)benzamide, or this compound.

Optimization of Deuteration Yield and Isotopic Purity

Optimizing the synthesis of this compound focuses on maximizing the chemical yield of each step while preserving the highest possible isotopic purity of the final product.

The critical step for optimization is the nucleophilic aromatic substitution to form 4-(2,2,6,6-tetradeuteriomorpholino)-1-nitrobenzene. Key parameters that can be adjusted include:

Solvent: The choice of a polar aprotic solvent (e.g., DMSO, DMF) is crucial as it can solvate the cationic species formed during the reaction without deactivating the nucleophile, thereby promoting the desired reaction pathway.

Base: The addition of a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), can be used to scavenge the hydrofluoric acid (HF) byproduct, driving the reaction to completion and preventing potential side reactions.

Isotopic purity is primarily dependent on the quality of the deuterated starting material. Using morpholine-2,2,6,6-d4 with a high isotopic enrichment (e.g., >98%) is essential. Throughout the synthesis, it is crucial to avoid conditions that could lead to H/D exchange. Since the deuterium atoms are on saturated carbon atoms adjacent to an oxygen and a nitrogen, they are generally stable under the described reaction conditions. The acidic and basic conditions used are typically not harsh enough to promote significant back-exchange with protic solvents or reagents.

| Parameter | Objective | Typical Conditions & Rationale |

|---|---|---|

| Starting Material Purity | Maximize Isotopic Enrichment | Use morpholine-2,2,6,6-d4 with >98% isotopic purity to ensure high enrichment in the final product. |

| Reaction Temperature (SNAr) | Maximize Chemical Yield | Typically 50-100 °C. Balances reaction rate against potential for thermal degradation. |

| Solvent (SNAr) | Maximize Reaction Rate & Yield | Polar aprotic solvents (DMSO, DMF) stabilize the charged Meisenheimer intermediate, accelerating the reaction. |

| Base (SNAr) | Drive Reaction to Completion | K2CO3 or DIPEA neutralize the HF byproduct, preventing reaction reversal. |

| Purification Methods | Ensure High Chemical & Isotopic Purity | Chromatography and recrystallization are used to purify intermediates and the final product, removing non-deuterated impurities. |

Analytical Characterization of Deuterated Intermediates and Final Product

Rigorous analytical characterization is required to confirm the chemical identity, structure, and isotopic composition of this compound and its key intermediates. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for this purpose.

Spectroscopic Confirmation of Deuterium Incorporation (e.g., NMR, Mass Spectrometry)

Mass Spectrometry (MS): Mass spectrometry provides a direct measure of the mass-to-charge ratio (m/z) of the molecule, making it the primary tool for confirming the incorporation of deuterium atoms. For this compound, high-resolution mass spectrometry (HRMS) is used to determine the exact mass.

Expected Mass Shift: Unlabeled Momelotinib has a monoisotopic mass of approximately 414.1808 g/mol (for the molecular formula C₂₃H₂₂N₆O₂). The replacement of four hydrogen atoms with four deuterium atoms should increase the mass by approximately 4.0252 Da. Therefore, the expected [M+H]⁺ ion for this compound would be observed at an m/z value of approximately 419.2.

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can further confirm the location of the deuterium labels. For instance, in studies of a related isotopologue, octadeuterated Momelotinib (d8), the MS/MS transition was m/z 423.2 → 289.2, compared to 415.2 → 286.2 for the unlabeled compound. This indicates that the deuterium labels are retained on the fragment containing the morpholine ring, which is consistent with the proposed structure. A similar retention would be expected for the d4 isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and is a powerful tool for confirming the precise location of deuterium incorporation.

¹H NMR: The most definitive evidence in the proton NMR spectrum of this compound would be the disappearance or significant reduction in the intensity of the signals corresponding to the protons at the C2 and C6 positions of the morpholine ring. In unlabeled Momelotinib, these protons typically appear as a multiplet. The signals for the protons at C3 and C5 would remain, but their splitting pattern might simplify due to the absence of coupling to the adjacent deuterons.

¹³C NMR: In the carbon-13 NMR spectrum, the signals for the deuterated carbons (C2 and C6) would exhibit two key changes:

Splitting: Due to coupling with the deuterium nucleus (spin I=1), the signals for C2 and C6 will appear as triplets.

Isotope Shift: The resonance of the deuterated carbons will be shifted slightly upfield compared to their non-deuterated counterparts.

²H NMR: Deuterium NMR can be used to directly observe the signals from the incorporated deuterium atoms, confirming their presence in the expected chemical environment.

Determination of Isotopic Enrichment and Positional Selectivity

Positional Selectivity: The positional selectivity of the deuteration is effectively guaranteed by the synthetic strategy. By starting with morpholine-2,2,6,6-d4, the deuterium labels are introduced into the morpholine ring exclusively. The subsequent reaction sequence builds the rest of the Momelotinib molecule onto this pre-labeled core, ensuring that the deuterium atoms are located only at the 2 and 6 positions. This high selectivity can be unequivocally confirmed by 1D and 2D NMR experiments, which would show the absence of protons and the presence of C-D coupling only at the intended positions.

Isotopic Enrichment: Isotopic enrichment refers to the percentage of molecules that contain the desired number of deuterium atoms. This is a critical quality attribute, as incomplete deuteration results in a mixture of isotopologues (molecules with varying numbers of deuterium atoms).

Mass Spectrometry Analysis: High-resolution mass spectrometry is the preferred method for quantifying isotopic enrichment. By analyzing the ion cluster for the molecular ion, the relative intensities of the different isotopologues (M, M+1, M+2, M+3, M+4) can be measured. The isotopic enrichment is calculated based on the abundance of the M+4 peak relative to the sum of all isotopologue peaks in the cluster, after correcting for the natural abundance of other heavy isotopes (like ¹³C and ¹⁵N). For pharmaceutical applications, an isotopic enrichment of >95% for the d4 species is often desired.

| Technique | Purpose | Expected Observation for this compound |

|---|---|---|

| HRMS | Confirm Deuterium Incorporation | [M+H]⁺ ion observed at m/z ≈ 419.2 (a +4 Da shift from unlabeled). |

| ¹H NMR | Confirm Positional Selectivity | Absence of signals for protons at C2 and C6 of the morpholine ring. |

| ¹³C NMR | Confirm Positional Selectivity | Signals for C2 and C6 appear as upfield-shifted triplets due to C-D coupling. |

| MS (Isotopologue Distribution) | Determine Isotopic Enrichment | The M+4 peak is the most abundant in the molecular ion cluster, indicating high enrichment of the desired d4 species. |

Advanced Analytical Quantification of Momelotinib Using Momelotinib 2,2,6,6 D4 As an Internal Standard

Fundamentals of Quantitative Mass Spectrometry in Preclinical Bioanalysis

Quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of drug development, providing sensitive and selective measurement of drug concentrations in complex biological matrices. wuxiapptec.combiopharmaservices.com The accuracy and reliability of these assays are paramount. To achieve this, variations arising from sample preparation, chromatographic separation, and mass spectrometric detection must be controlled. wuxiapptec.com The use of an appropriate internal standard (IS) is the most effective strategy to account for this variability. biopharmaservices.com

In quantitative LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" for ensuring accuracy and precision. biopharmaservices.comnih.gov A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). wuxiapptec.com For instance, Momelotinib-2,2,6,6-d4 is a deuterated analog of Momelotinib (B1663569).

The fundamental advantage of a SIL-IS is that it possesses nearly identical physicochemical properties to the unlabeled analyte. wuxiapptec.comoup.com This structural similarity ensures that the SIL-IS and the analyte behave almost identically during every stage of the analytical process, including extraction from the biological matrix, chromatographic retention, and ionization in the mass spectrometer's source. oup.comresearchgate.net By adding a known quantity of the SIL-IS to every sample at the beginning of the workflow, any loss of analyte during sample processing is mirrored by a proportional loss of the SIL-IS. wuxiapptec.com The final quantification is based on the ratio of the analyte's response to the IS's response, which effectively normalizes variations and corrects for potential errors, thereby enhancing the method's reliability and reproducibility. wuxiapptec.com

Biological matrices such as plasma and tissue homogenates are complex mixtures containing numerous endogenous components like salts, lipids, and proteins. myadlm.org During LC-MS/MS analysis, these components can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's ion source. chromatographyonline.com This phenomenon, known as the matrix effect, can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), compromising the accuracy and sensitivity of the assay. oup.comchromatographyonline.com

Deuterated analogs like this compound are particularly effective at mitigating matrix effects. Because a SIL-IS co-elutes almost perfectly with the unlabeled analyte, both compounds experience the same degree of ion suppression or enhancement at the same time. oup.com Consequently, while the absolute signal intensity of both the analyte and the IS may fluctuate between different samples due to varying matrix effects, their ratio remains constant and proportional to the analyte's true concentration. This ability to compensate for unpredictable matrix effects is a primary reason why SIL-IS are strongly preferred for rugged and reliable bioanalytical methods. It is important to note, however, that the replacement of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time, an issue known as the deuterium isotope effect, which must be evaluated during method development to ensure co-elution is adequate for proper correction. nih.gov

Development and Validation of LC-MS/MS Methods for Momelotinib and its Metabolites

The development of a robust LC-MS/MS method for the quantification of Momelotinib and its metabolites, such as the major active metabolite M21, requires careful optimization of sample preparation, chromatography, and mass spectrometric detection. nih.govnih.gov Validation of the method according to regulatory guidelines ensures its accuracy, precision, and reliability for preclinical and clinical applications. researchgate.net

The primary goal of sample preparation is to remove interfering substances from the biological matrix and isolate the analytes of interest. researchgate.net Common techniques employed for Momelotinib analysis include protein precipitation and solid-phase extraction (SPE). nih.govnih.govresearchgate.net

Protein Precipitation (PPT): This is a rapid and straightforward technique where a solvent like acetonitrile (B52724) is added to the plasma sample. researchgate.netmdpi.com The solvent denatures and precipitates the majority of proteins, which are then removed by centrifugation. The resulting supernatant, containing Momelotinib and its internal standard, can be further processed or directly injected into the LC-MS/MS system. researchgate.netmdpi.com

Solid-Phase Extraction (SPE): This technique offers a more thorough cleanup compared to PPT. nih.govnih.gov In one method, human plasma samples containing Momelotinib were isolated using SPE. nih.gov This involves passing the sample through a cartridge containing a solid sorbent that retains the analyte and its IS, while unwanted matrix components are washed away. The purified analytes are then eluted with a small volume of solvent for analysis. nih.gov

Chromatographic separation is essential for resolving Momelotinib and its deuterated internal standard from other metabolites and endogenous matrix components before they enter the mass spectrometer. readarticle.org For the analysis of Momelotinib, reversed-phase high-performance liquid chromatography (HPLC) is typically used. nih.govreadarticle.org

Separation is often achieved using a C18 analytical column. researchgate.netreadarticle.org The mobile phase generally consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govreadarticle.org A gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is often employed to ensure efficient separation and a reasonable run time. nih.gov

Below is a table summarizing typical chromatographic parameters used in the analysis of Momelotinib.

| Parameter | Description |

| Column | Symmetry C18 (250 mm x 4.6 mm, 5 µm) or YMC Basic (50 x 4.6 mm, 3 µm) nih.govreadarticle.org |

| Mobile Phase A | 0.1% Formic Acid in Water or 5 mM Aqueous Ammonium Acetate nih.govreadarticle.org |

| Mobile Phase B | Acetonitrile or 5 mM Ammonium Acetate in Methanol nih.govreadarticle.org |

| Flow Rate | 1.0 mL/min nih.govreadarticle.org |

| Injection Volume | 10 µL readarticle.org |

| Separation Mode | Isocratic or Gradient Elution nih.govreadarticle.org |

Following chromatographic separation, the analytes are ionized and detected by the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is a common technique for the analysis of Momelotinib. nih.govreadarticle.org For highly selective and sensitive quantification, tandem mass spectrometry is operated in the Multiple Reaction Monitoring (MRM) mode. readarticle.org In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting specific product ion is monitored. researchgate.net

A validated LC-MS/MS bioanalytical method utilized octadeuterated momelotinib as the internal standard. nih.gov The specific mass transitions for Momelotinib and its deuterated internal standard are critical for their unambiguous detection. nih.gov

The table below details the MRM transitions for the quantification of Momelotinib using its deuterated internal standard. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Momelotinib | 415.2 | 286.2 | ESI Positive nih.gov |

| Octadeuterated Momelotinib (IS) | 423.2 | 289.2 | ESI Positive nih.gov |

Method Validation for Preclinical Research Applications

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). This is because its physicochemical properties are nearly identical to the analyte, Momelotinib, ensuring similar behavior during sample preparation, chromatography, and ionization, which corrects for potential variability. While specific studies validating this compound were not found, research on Momelotinib quantification using other internal standards, such as Oclacitinib, outlines the necessary validation parameters. readarticle.org

Assessment of Linearity and Calibration Range in Preclinical Samples

A crucial step in method validation is to establish the linearity and calibration range. This involves analyzing a series of calibration standards prepared in the same biological matrix as the study samples (e.g., rat plasma) to demonstrate a proportional relationship between the instrument response and the concentration of Momelotinib.

Typically, a calibration curve is constructed by plotting the peak area ratio of Momelotinib to this compound against the nominal concentration of the calibration standards. The acceptance criterion for linearity is generally a correlation coefficient (r²) of 0.99 or greater. For instance, in a study quantifying Momelotinib in rat plasma with a different internal standard, a linear range of 7.50 to 60.00 ng/mL was established with a correlation coefficient of 0.9999. readarticle.orgresearchgate.net

Table 1: Representative Linearity and Calibration Range Data (Note: This table is illustrative of typical data as specific findings for this compound are not publicly available.)

| Parameter | Acceptance Criteria | Typical Finding |

|---|---|---|

| Calibration Curve Model | Linear, weighted regression | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | ≥ 0.99 | > 0.999 |

| Calibration Range | Defined by the Lower and Upper Limits of Quantification (LLOQ, ULOQ) | e.g., 1.00 - 1000 ng/mL |

| Deviation of Standards from Nominal Concentration | ±15% (±20% for LLOQ) | Within acceptable limits |

Evaluation of Analytical Precision and Accuracy

Precision measures the closeness of repeated measurements, while accuracy reflects how close the measured value is to the true value. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range on the same day (intra-day) and on different days (inter-day).

For preclinical studies, the precision, expressed as the coefficient of variation (%CV), should not exceed 15%, and the accuracy, expressed as the percentage of the nominal value, should be within 85-115%. A study determining Momelotinib in rat plasma reported precision and accuracy for high, medium, low, and lower limit of quantification quality controls as 97.52%, 98.97%, 95.46%, and 92.55%, respectively. readarticle.orgresearchgate.net

Table 2: Representative Precision and Accuracy Data (Note: This table is illustrative of typical data as specific findings for this compound are not publicly available.)

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

|---|---|---|---|---|

| Low | < 15% | < 15% | 85-115% | 85-115% |

| Medium | < 15% | < 15% | 85-115% | 85-115% |

| High | < 15% | < 15% | 85-115% | 85-115% |

Stability Assessments in Relevant Biological Matrices

The stability of Momelotinib in the biological matrix of interest must be evaluated under various conditions that mimic sample handling and storage. This includes:

Freeze-thaw stability: Assessing the impact of repeated freezing and thawing cycles.

Short-term stability: Evaluating stability at room temperature for the expected duration of sample processing.

Long-term stability: Determining stability under frozen storage conditions over a period that meets or exceeds the study duration.

Post-preparative stability: Assessing the stability of the processed samples in the autosampler.

The analyte is considered stable if the deviation from the nominal concentration is within ±15%.

Selectivity and Carryover Considerations

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or co-administered drugs. This is typically assessed by analyzing blank matrix samples from multiple sources to ensure no significant interference at the retention time of Momelotinib and its internal standard, this compound.

Carryover is the appearance of a signal for the analyte in a blank sample that is injected after a high-concentration sample. It is evaluated by injecting a blank sample immediately after the highest calibration standard. The response in the blank should be below a specified percentage of the response of the lower limit of quantification (LLOQ), typically ≤20% for the analyte and ≤5% for the internal standard.

Comparative Analysis with Other Quantification Methodologies

The use of LC-MS/MS with a stable isotope-labeled internal standard like this compound is the preferred method for the quantification of drugs in biological matrices for several reasons.

Compared to methods using a different structural analog as an internal standard (e.g., Oclacitinib), a deuterated standard like this compound offers superior accuracy and precision. readarticle.org This is because its near-identical chemical nature ensures it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement in the mass spectrometer, providing more effective normalization.

Other potential quantification methods, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV), generally lack the sensitivity and selectivity of LC-MS/MS. The complexity of biological matrices often leads to interferences with HPLC-UV, making it difficult to achieve the low detection limits required for pharmacokinetic studies. Immunoassays, another alternative, can suffer from cross-reactivity with metabolites and may not be as readily available during early drug development. Therefore, for preclinical research requiring high sensitivity, specificity, and accuracy, the validated LC-MS/MS method using a stable isotope-labeled internal standard is the methodology of choice.

Preclinical Pharmacological Investigations Utilizing Momelotinib 2,2,6,6 D4

Mechanistic Elucidation of Momelotinib's Metabolism

The investigation into momelotinib's metabolism is crucial for understanding its efficacy and interactions. The use of isotopically labeled compounds like Momelotinib-2,2,6,6-d4 is a key strategy in these studies.

Momelotinib (B1663569) undergoes extensive metabolism mediated by multiple cytochrome P450 (CYP) enzymes. nih.govnih.gov In vitro studies using human liver microsomes and hepatocytes have identified the primary contributors to its metabolism. nih.gov The major CYP isoenzymes involved are CYP3A4, which accounts for approximately 36% of the metabolism, followed by CYP2C8 (19%), CYP2C19 (19%), CYP2C9 (17%), and CYP1A2 (9%). drugbank.com

The formation of its major active metabolite, M21, involves a sequential process. Initially, the morpholine (B109124) ring of momelotinib is oxidized by the aforementioned CYP enzymes. This is followed by further metabolism facilitated by aldehyde oxidase (AOX). nih.gov

Information regarding the specific application of this compound for in vitro metabolic stability studies in systems such as liver microsomes or hepatocytes is not available in publicly accessible scientific literature. Such studies typically use deuterated compounds as internal standards for quantitative analysis or to investigate metabolic pathways, but specific reports detailing this for this compound could not be found.

No publicly available research data from studies investigating the deuterium (B1214612) isotope effect of this compound on metabolic clearance rates were found. Such studies are conducted to determine if the substitution of hydrogen with deuterium at specific molecular positions, which forms a stronger chemical bond, can slow down metabolism, potentially improving the drug's pharmacokinetic profile. nih.govnih.gov However, specific investigations into this effect for momelotinib have not been published.

Pharmacokinetic Profiling in Preclinical Animal Models

Preclinical studies in animal models are essential for characterizing the pharmacokinetic properties of a new chemical entity before human trials.

A study was conducted to determine the pharmacokinetic profile of momelotinib in Wistar rats following oral administration. The key systemic exposure parameters were measured to understand the compound's absorption and disposition in this preclinical model. readarticle.org

The peak plasma concentration (Cmax) and the area under the plasma concentration-time curve from time zero to the last measurable time point (AUC0-t) were determined. readarticle.org While the time to reach peak plasma concentration (Tmax) was noted as being extracted from the plasma time profile curve, the specific value was not reported in the study, nor was the elimination half-life (t½). readarticle.org

Below is a table summarizing the available pharmacokinetic parameters of momelotinib in rats. readarticle.org

| Parameter | Value | Unit |

| Cmax | 27.2 | ng/mL |

| AUC0-t | 156 | ng-hr/mL |

| Tmax | Not Reported | hr |

| Half-life (t½) | Not Reported | hr |

Distribution Studies in Animal Tissues using Labeled Compound

While specific studies detailing the tissue distribution of this compound are not extensively published in publicly available literature, the use of such stable isotope-labeled compounds is a standard and vital methodology in preclinical drug development to determine the extent of a drug's distribution in various tissues. These studies typically involve administering the deuterated compound to animal models, followed by the collection of various tissues at different time points. The concentration of the labeled drug in these tissues is then quantified using techniques like liquid chromatography-mass spectrometry (LC-MS), for which this compound is ideally suited as an internal standard for the quantification of non-deuterated momelotinib. This allows researchers to understand where the drug accumulates in the body, which is crucial for assessing potential efficacy and toxicity.

Excretion Pathways and Mass Balance Studies

Mass balance studies, often conducted using radiolabeled or stable isotope-labeled compounds like this compound, are fundamental to understanding the routes and extent of a drug's elimination from the body. For momelotinib, the majority of an administered dose is excreted as metabolites. nih.gov Approximately two-thirds of the drug is eliminated in the feces, with about one-third excreted in the urine. nih.gov The primary circulating metabolite is designated as M21. nih.govnih.gov The use of a deuterated form in these studies helps to accurately trace and quantify the parent drug and its metabolites in excreta, providing a comprehensive picture of the drug's clearance from the body.

Comparative Pharmacokinetics of Deuterated Versus Non-Deuterated Momelotinib (if differences are observed or hypothesized)

No significant differences in the pharmacokinetic properties between this compound and non-deuterated momelotinib are expected or have been reported in the available literature. Deuteration at non-metabolically active positions, as is the case with this compound, is not intended to alter the drug's absorption, distribution, metabolism, or excretion (ADME) profile. The primary purpose of this specific deuteration is to create a stable isotope-labeled internal standard for bioanalytical assays, which relies on the assumption that its physicochemical and pharmacokinetic behaviors are identical to the unlabeled drug.

In Vitro and Ex Vivo Pharmacodynamic Studies

The pharmacodynamic effects of momelotinib have been extensively characterized in a variety of in vitro and ex vivo models. These studies have elucidated its mechanism of action as a potent inhibitor of key signaling pathways involved in myelofibrosis.

Molecular Target Engagement Assays (JAK1, JAK2, ACVR1 inhibition kinetics)

Momelotinib is a potent, ATP-competitive inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). drugbank.comnih.gov It also demonstrates inhibitory activity against activin A receptor, type I (ACVR1), also known as activin receptor-like kinase-2 (ALK2). nih.govojjaarahcp.com This dual activity is central to its therapeutic effects in myelofibrosis, addressing both the hyperactive JAK-STAT signaling that drives splenomegaly and constitutional symptoms, and the anemia associated with the disease through the inhibition of ACVR1. nih.govdroracle.ai

In enzymatic assays, momelotinib has shown potent inhibition of wild-type JAK1 and JAK2 with half-maximal inhibitory concentrations (IC50) of 11 nM and 18 nM, respectively. nih.govhaematologica.org It is also a potent inhibitor of the mutant JAK2V617F, which is prevalent in myeloproliferative neoplasms. drugbank.com The major circulating metabolite of momelotinib, M21, also exhibits inhibitory activity against JAK1 and JAK2, albeit to a lesser extent than the parent compound. nih.govojjaarahcp.com

| Target | IC50 (nM) |

| JAK1 | 11 |

| JAK2 | 18 |

| JAK3 | 155 |

| TYK2 | 17 |

Data sourced from multiple in vitro kinase assays. nih.govhaematologica.org

Cellular Signaling Pathway Modulation (e.g., JAK-STAT phosphorylation in cell lines and primary cells)

The aberrant activation of the JAK-STAT signaling pathway is a hallmark of myelofibrosis. nih.govdrugbank.com Momelotinib effectively suppresses this pathway by inhibiting the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3). drugbank.com In whole blood from patients with myelofibrosis, maximal inhibition of STAT3 phosphorylation was observed two hours after momelotinib administration and this effect was sustained for at least six hours. drugbank.com By blocking the JAK-STAT pathway, momelotinib reduces the production of pro-inflammatory cytokines and inhibits the proliferation of hematopoietic stem cells, which are key drivers of the disease. nih.govresearchgate.net

Cell-Based Assays for Proliferation and Apoptosis (e.g., JAK2-dependent cells, Ba/F3 cells, HEL92.1.7 cells)

In vitro studies have demonstrated that momelotinib can suppress the growth and induce apoptosis in cell lines that are dependent on JAK2 for their proliferation and survival. nih.gov For example, momelotinib has been shown to inhibit the growth of Ba/F3 cells engineered to express JAK2V617F and human erythroleukemia (HEL) 92.1.7 cells, which endogenously express JAK2V617F. nih.gov Furthermore, momelotinib selectively suppressed the in vitro growth of erythroid colonies from patients with polycythemia vera that harbor the JAK2V617F mutation. nih.gov These findings from cell-based assays provide strong evidence for the targeted anti-proliferative and pro-apoptotic effects of momelotinib in malignant cells driven by dysregulated JAK2 signaling.

| Cell Line | Key Feature | Effect of Momelotinib |

| Ba/F3-JAK2V617F | Murine pro-B cells dependent on JAK2V617F | Growth inhibition |

| HEL 92.1.7 | Human erythroleukemia cells with endogenous JAK2V617F | Growth inhibition and induction of apoptosis |

| Primary cells from PV patients | Erythroid colonies with JAK2V617F | Selective suppression of growth |

Theoretical and Computational Studies on Momelotinib 2,2,6,6 D4

Quantum Mechanical Calculations of Deuterium (B1214612) Isotope Effects

Quantum mechanical (QM) calculations are fundamental in predicting how deuteration will affect the chemical properties of Momelotinib (B1663569) at an electronic level. These methods can provide insights into the energetic and vibrational differences between the standard and deuterated compound, which are the basis of the kinetic isotope effect (KIE). wikipedia.org

Vibrational Analysis and Bond Energies

A primary consequence of substituting hydrogen with deuterium is the alteration of the vibrational frequencies of the molecule. Due to its greater mass, deuterium forms a stronger covalent bond with carbon compared to hydrogen. This increased bond strength results in a lower zero-point vibrational energy for the C-D bond.

QM calculations, such as Density Functional Theory (DFT), can be used to perform vibrational analysis on both Momelotinib and Momelotinib-2,2,6,6-d4. This analysis would predict the vibrational frequencies of all bonds within the molecules. The most significant changes would be expected in the stretching and bending modes of the C-D bonds on the morpholine (B109124) ring compared to the corresponding C-H bonds.

Table 1: Hypothetical Vibrational Frequencies and Bond Energies for C-H vs. C-D Bonds in the Morpholine Moiety of Momelotinib

| Bond Type | Vibrational Frequency (cm⁻¹) | Bond Dissociation Energy (kcal/mol) |

| C-H | ~2950 | ~98 |

| C-D | ~2140 | ~100 |

Note: The data in this table is illustrative and represents typical values. Actual calculated values for this compound would require specific computational studies.

The stronger C-D bond is less susceptible to cleavage, which is a key factor in the metabolic stability of the compound, particularly if C-H bond breaking is a rate-determining step in its metabolism. wikipedia.org

Computational Prediction of Kinetic Isotope Effects (KIEs)

The kinetic isotope effect is a quantitative measure of the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org For drug metabolism, the KIE can predict the extent to which deuteration will slow down metabolic processes. Computational methods can predict the KIE by modeling the reaction mechanism, particularly the transition state of the bond-breaking step.

For Momelotinib, which is known to be metabolized on the morpholine ring, deuteration at the 2,2,6,6-positions is strategic. If the metabolic pathway involves oxidation at these positions, a significant primary KIE would be expected. QM models can be used to calculate the activation energies for the hydrogen abstraction step for both the deuterated and non-deuterated compounds. The ratio of the reaction rates derived from these activation energies provides the predicted KIE. A KIE value greater than 1 indicates a slower reaction rate for the deuterated compound.

Molecular Dynamics Simulations and Conformational Analysis

While QM methods provide detailed electronic information, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com MD simulations can model the conformational flexibility of this compound and its interactions with biological macromolecules, such as metabolizing enzymes (e.g., cytochrome P450s) and its therapeutic targets (JAK1/JAK2).

In Silico Prediction of Metabolic Fate and Deuteration Impact

A variety of in silico tools and platforms are available to predict the metabolic fate of drug candidates. nih.gov These tools use databases of known metabolic reactions and algorithms to identify potential sites of metabolism (SOMs) on a molecule.

For this compound, these predictive models would first be applied to the parent compound to identify the most likely SOMs. Given that the morpholine ring is a known site of metabolism for Momelotinib, these tools would likely highlight the carbons at the 2, 3, 5, and 6 positions. By specifying the deuteration at the 2,2,6,6-positions in the input structure, the software could then predict a shift in the metabolic profile. The reduced likelihood of metabolism at the deuterated sites would lead the predictive models to identify other potential "soft spots" in the molecule, a phenomenon known as metabolic switching. nih.gov

Table 2: Hypothetical In Silico Prediction of Metabolic Pathways for Momelotinib vs. This compound

| Compound | Primary Predicted Site of Metabolism | Predicted Metabolic Shift |

| Momelotinib | Morpholine ring (C2, C6) | N/A |

| This compound | Phenyl ring, pyrimidine (B1678525) ring | Reduced morpholine ring oxidation, potential increase in aromatic hydroxylation or N-dealkylation |

Note: This table presents a hypothetical outcome based on the principles of metabolic switching.

Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Modeling of Deuterated Analogs

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For deuterated compounds, the primary assumption is that the modification is isosteric and does not significantly alter the interaction with the therapeutic target. Therefore, the SAR for this compound is expected to be very similar to that of Momelotinib.

Structure-Metabolism Relationship (SMR) modeling, on the other hand, focuses on how structural features affect a compound's metabolism. By creating computational SMR models for a series of Momelotinib analogs, including deuterated versions, researchers can develop a predictive understanding of how different substitutions influence metabolic stability. For this compound, the SMR model would incorporate the C-D bond strength as a descriptor. This would help to quantify the expected decrease in metabolism at the morpholine ring and could guide the design of future deuterated analogs with potentially even more optimized pharmacokinetic profiles.

Emerging Research Applications and Future Perspectives for Deuterated Momelotinib

Application as a Research Tool for Mechanistic Toxicology Studies

Deuterated compounds like Momelotinib-2,2,6,6-d4 can serve as invaluable tools in mechanistic toxicology. The primary advantage lies in the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and broken more slowly than a carbon-hydrogen (C-H) bond. This can slow down metabolism at the site of deuteration.

In the context of momelotinib (B1663569), if a particular metabolite is suspected to be responsible for toxicity, Momelotinib-d4 could be used to investigate this. By slowing the formation of specific metabolites, researchers can study the toxicological profiles of the parent drug versus its metabolic byproducts. If deuteration at the 2,2,6,6-positions of the morpholino group reduces the formation of a toxic metabolite, it would provide strong evidence for that metabolite's role in the parent drug's toxicity. This approach allows for a more precise understanding of the structure-toxicity relationship without altering the fundamental pharmacology of the parent compound.

Use in Advanced Imaging Techniques as a Tracer

While this compound itself is not a positron-emitting radiotracer, its synthesis provides a platform for the development of such imaging agents. The development of novel Positron Emission Tomography (PET) ligands is a complex process that requires a precursor molecule that can be readily labeled with a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18.

The established synthetic route for Momelotinib-d4 could be adapted to incorporate a PET radionuclide. For instance, a precursor to momelotinib could be synthesized and then labeled in the final step of the reaction. Such a PET tracer would enable non-invasive, in vivo imaging of JAK1/JAK2 distribution and target engagement in various tissues. This could provide crucial information on the drug's biodistribution and its ability to reach its intended targets, which is valuable in both preclinical and clinical research.

Development of Novel Analytical Techniques for Deuterated Compounds

The increasing prevalence of deuterated compounds in pharmaceutical research necessitates the development of advanced analytical techniques to accurately determine their isotopic purity and distribution. This compound can serve as a model compound for the development and validation of such methods.

Techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for characterizing deuterated molecules. For Momelotinib-d4, these methods would be used to confirm the precise location and extent of deuterium (B1214612) incorporation. Furthermore, the development of quantitative analytical methods using deuterated internal standards is a common practice in pharmacokinetic studies to ensure accuracy and precision. The unique mass of Momelotinib-d4 makes it an ideal internal standard for quantifying non-deuterated momelotinib in biological samples.

Table 1: Analytical Techniques for the Characterization of Deuterated Compounds

| Technique | Application for this compound |

|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Determination of exact mass and confirmation of deuterium incorporation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the position of deuterium atoms and assessment of isotopic purity. |

Implications of Deuteration for Drug Metabolism and Pharmacokinetics in Research Beyond Momelotinib

The study of this compound can provide broader insights into the effects of deuteration on drug metabolism and pharmacokinetics (DMPK). The kinetic isotope effect can lead to a slower rate of metabolism, which in turn can result in a longer drug half-life, increased exposure, and potentially a reduced dosing frequency. nih.gov

Research on other deuterated JAK inhibitors, such as deuruxolitinib (B3181904) (a deuterated form of ruxolitinib), has shown that these modifications can alter human pharmacokinetics, potentially enhancing their therapeutic application. hsppharma.com By studying the DMPK profile of Momelotinib-d4 in preclinical models, researchers can gain a better understanding of how deuteration at the morpholino moiety affects its metabolic fate. This knowledge is transferable to the design of other deuterated molecules, helping to predict which positions on a molecule are most amenable to deuteration to achieve a desired pharmacokinetic profile.

Integration of Deuterated Analogs in Systems Pharmacology Models

Systems pharmacology models are computational tools used to understand the complex interactions between a drug and a biological system. These models integrate data on a drug's pharmacokinetics, pharmacodynamics, and the physiological and pathological processes of a disease.

This compound can be used to generate valuable data for refining these models. By comparing the pharmacokinetic and metabolic data of momelotinib and its deuterated analog, researchers can better parameterize the metabolic pathways in the model. This allows for a more accurate prediction of how changes in metabolism, due to factors like genetic polymorphisms or drug-drug interactions, might affect the drug's efficacy and safety. The use of deuterated analogs adds a layer of precision to these models, enhancing their predictive power in drug development.

Addressing Unresolved Research Questions and Future Directions in Deuterated Compound Research

The field of deuterated compound research continues to evolve, with many questions still to be answered. The use of this compound could help address some of these. For instance, the predictability of the kinetic isotope effect in vivo is not always straightforward. Studies with Momelotinib-d4 could contribute to a larger dataset that helps to build more reliable predictive models.

Future research could also explore the synthesis of momelotinib with deuterium at different positions to create a library of deuterated analogs. Comparing the properties of these different versions would provide a more comprehensive understanding of how the location of deuteration affects the drug's behavior. Furthermore, as more deuterated drugs enter clinical development, there is a growing need to understand their long-term safety profiles and any potential for isotope effects to alter drug-target interactions in unexpected ways. Preclinical studies with compounds like Momelotinib-d4 are a critical first step in addressing these important questions.

Table of Compounds

| Compound Name |

|---|

| Momelotinib |

| This compound |

| Deutetrabenazine |

| Ruxolitinib |

Q & A

Q. Methodological Guidance :

- Deuterium Impact Analysis : Deuterium substitution at the 2,2,6,6 positions may alter metabolic pathways by slowing CYP450-mediated oxidation. Design PK studies with parallel arms comparing deuterated and non-deuterated Momelotinib to quantify isotope effects on half-life (), clearance (CL), and bioavailability. Use LC-MS/MS for precise quantification of parent drug and metabolites .

- Controlled Variables : Standardize dosing, food intake, and sampling intervals across cohorts. Include deuterium-enriched internal standards in analytical protocols to minimize matrix effects .

- Data Interpretation : Apply nonlinear mixed-effects modeling (e.g., NONMEM) to distinguish isotope-specific pharmacokinetic parameters from inter-individual variability .

What analytical techniques are critical for verifying the isotopic purity and structural integrity of this compound in synthetic batches?

Q. Advanced Methodological Framework :

- Isotopic Purity : Use high-resolution mass spectrometry (HRMS) and H-NMR to confirm deuterium incorporation at specified positions. Compare spectra to non-deuterated Momelotinib to detect isotopic impurities (e.g., protio or partial deuteration) .

- Structural Validation : Perform X-ray crystallography or 2D NMR (COSY, HSQC) to confirm spatial arrangement and rule out deuteration-induced conformational changes .

- Batch Consistency : Implement quality control (QC) protocols with ≥95% isotopic purity thresholds. Document deviations in supplementary materials for transparency .

How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound in myelofibrosis models?

Q. Contradiction Resolution Strategy :

- Mechanistic Hypothesis Testing : If in vitro JAK-STAT inhibition does not correlate with in vivo spleen volume reduction, investigate off-target effects (e.g., ACVR1 inhibition) or deuterium-dependent pharmacokinetic interactions. Use CRISPR-engineered cell lines to isolate pathway contributions .

- Model Optimization : Validate animal models for translatability by comparing plasma exposure levels (AUC) and tissue distribution profiles to human clinical data. Adjust dosing regimens to match human-equivalent exposures .

- Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to reconcile conflicting results across studies, prioritizing datasets with rigorous deuterium tracking and protocol standardization .

What protocols ensure reproducibility of this compound synthesis in academic laboratories?

Q. Basic Synthesis Guidelines :

- Reagent Documentation : Report vendor sources, purity grades (e.g., ≥98%), and batch numbers for all starting materials. Specify deuterated solvent suppliers (e.g., Cambridge Isotope Labs) to minimize variability .

- Stepwise Synthesis : Provide detailed reaction conditions (temperature, pressure, catalyst loading) for deuteration steps. Include troubleshooting notes for common side reactions (e.g., H/D exchange inefficiency) .

- Yield and Purity Metrics : Disclose gravimetric yields and chromatographic purity (HPLC-UV) in main text; isotopic purity data (H-NMR) should be archived in supplementary files .

How can clinical researchers ensure data integrity and compliance when incorporating this compound into phase II/III trials?

Q. Regulatory and Ethical Compliance :

- Source Data Verification (SDV) : Maintain dual documentation: (1) electronic case report forms (eCRFs) with real-time data entry and (2) source documents (e.g., lab reports, imaging) linked via unique identifiers. Conduct regular audits to align eCRFs with original records .

- Confidentiality Protocols : Anonymize patient data using coded identifiers (e.g., study ID + birthdate) and restrict access to authorized personnel. Store biological samples in labeled, password-protected systems .

- Long-Term Data Retention : Preserve trial records for ≥2 years post-study completion or per ICH guidelines. Notify sponsors (e.g., Gilead) before record destruction or transfer .

What strategies optimize dose escalation studies for this compound in patients with renal impairment?

Q. Advanced Clinical Design :

- Pharmacokinetic Bridging : Use population PK modeling to predict exposure in renal-impaired cohorts based on deuterium-related metabolic shifts. Adjust doses iteratively using Bayesian adaptive designs .

- Safety Monitoring : Predefine dose-limiting toxicities (DLTs) and implement centralized lab monitoring for creatinine clearance and JAK2 allele burden. Use MedDRA coding for adverse event reporting .

- Endpoint Alignment : Corrogate efficacy endpoints (e.g., hemoglobin response) with deuterium exposure metrics (AUC) to identify exposure-response relationships .

How should isotopic labeling affect the interpretation of this compound’s mechanism of action in inflammatory pathways?

Q. Mechanistic Research Framework :

- Isotope Tracing : Apply H-labeled Momelotinib in cell-based assays to track intracellular trafficking via imaging mass spectrometry. Compare uptake kinetics to non-deuterated analogs .

- Pathway Profiling : Use RNA-seq or phosphoproteomics to identify deuterium-dependent changes in JAK-STAT or ACVR1 signaling. Validate findings with isoform-specific inhibitors .

- Controlled Replication : Share raw datasets (e.g., deposited in PRIDE or GEO) to enable cross-validation of isotopic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.